molecular formula C12H10BiK3O14 B1667448 Bismuth subcitrate CAS No. 57644-54-9

Bismuth subcitrate

Cat. No. B1667448
CAS RN: 57644-54-9
M. Wt: 704.47 g/mol
InChI Key: ZQUAVILLCXTKTF-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bismuth subcitrate is a bismuth salt used in combination with antibiotics and a proton pump inhibitor for the treatment of Helicobacter pylori infections . It is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2, with 3 moles of water. It contains about 25.6% (mass percent) bismuth, which is the active moiety, and 22.9% potassium .


Molecular Structure Analysis

The molecular structure of Bismuth subcitrate is complex and not fully understood. It is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2 .


Chemical Reactions Analysis

Bismuth compounds, including Bismuth subcitrate, are known to participate in various chemical reactions. For instance, bismuth is precipitated by hydrolysis on dilution or partial neutralization .


Physical And Chemical Properties Analysis

Bismuth subcitrate potassium is a salt of bismuth (Bi 3+), potassium (K +) and citrate (C 6 H 4 O 74−) in a molar ratio of about 1:5:2, with 3 moles of water. It contains about 25.6% (mass percent) bismuth, which is the active moiety, and 22.9% potassium .

Scientific Research Applications

1. Unique Assembly in Acidic Solutions

Bismuth subcitrate (CBS) shows a remarkable change in solubility based on pH, which leads to the unique assembly of bismuth citrate dimeric units in acidic solutions. This assembly forms two-dimensional sheets and 3D polymers, indicating potential applications in materials science and pharmaceuticals (Li et al., 2003).

2. Interaction with Biological Molecules

The thiophilic nature of bismuth, including CBS, suggests that sulfur-containing biological molecules could be primary targets for bismuth. Studies using mass spectrometry have shown a cooperative influence of thiolate ligands on the formation of bismuth complexes, which is crucial for understanding the bioactivity of bismuth in medical applications (Phillips et al., 2007).

3. Antimicrobial Synergistic Activity

CBS has been observed to exhibit synergistic activity with various antimicrobial agents against Campylobacter pyloridis, a bacterium associated with gastrointestinal disorders. This synergistic effect is especially notable with certain quinolone antibiotics, emphasizing the potential for CBS in combined antibiotic therapies (Van Caekenberghe & Breyssens, 1987).

4. Potential in Photonic Materials

The diverse oxidation states of bismuth, such as those in CBS, allow it to act as optically active centers in various host materials. This feature has led to significant research interest in bismuth-activated photonic materials, with applications in telecommunications, biomedicine, and lighting technologies (Sun, Zhou, & Qiu, 2014).

5. Impact on Cellular Mechanisms

Research indicates that CBS can affect cellular mechanisms, such as inhibiting alcohol dehydrogenase. The interaction of CBS with this enzyme reveals that bismuth can inhibit enzyme activity, possibly by interfering with zinc sites. This insight is crucial for understanding the action mechanism of bismuth-based drugs (Jin et al., 2004).

6. Application in Animal Health

Studies have explored the use of CBS in reducing Campylobacter colonization in chickens. While theeffects were inconsistent, there is potential for CBS in managing gastrointestinal pathogens in poultry, which could have implications for food safety and animal health (Farnell et al., 2006).

properties

IUPAC Name

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAVILLCXTKTF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BiK3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bismuth subcitrate

CAS RN

57644-54-9
Record name Bismuth subcitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMUTH SUBCITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bismuth subcitrate
Reactant of Route 2
Bismuth subcitrate
Reactant of Route 3
Bismuth subcitrate
Reactant of Route 4
Bismuth subcitrate
Reactant of Route 5
Bismuth subcitrate
Reactant of Route 6
Bismuth subcitrate

Citations

For This Compound
6,630
Citations
RH Phillips, MW Whitehead, S Lacey… - …, 2000 - Wiley Online Library
… The antimicrobial combinations used were amoxicillin plus colloidal bismuth subcitrate; amoxicillin plus bismuth subnitrate; tetracycline plus colloidal bismuth subcitrate; tetracycline …
Number of citations: 42 onlinelibrary.wiley.com
SP Lee - Scandinavian journal of gastroenterology, 1991 - Taylor & Francis
… Colloidal bismuth subcitrate (CBS) is very effective in the treatment of gastro-duodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and …
Number of citations: 60 www.tandfonline.com
LZ Benet - Scandinavian Journal of Gastroenterology, 1991 - Taylor & Francis
… Recent studies on oral administration of colloidal bismuth subcitrate suggest that, on average, the blood clearance of bismuth ranges from 50 to 95 ml/min, whereas the bioavailability of …
Number of citations: 47 www.tandfonline.com
E Asato, K Katsura, M Mikuriya, U Turpeinen… - Inorganic …, 1995 - ACS Publications
This paper describes the synthesis, crystal structure, and aqueous solution behavior of a polymeric bismuth citrate compound (NILhztBinOsfciriUsJOtUOho (1). Compound 1 was …
Number of citations: 89 pubs.acs.org
DWR Hall - Scandinavian Journal of Gastroenterology, 1989 - Taylor & Francis
In recent years considerable progress has been made to elucidate the modes of action of colloidal bismuth subcitrate (CBS). CBS accelerates the healing of experimental chronic ulcers …
Number of citations: 37 www.tandfonline.com
W Li, L Jin, N Zhu, X Hou, F Deng… - Journal of the American …, 2003 - ACS Publications
… pharmaceuticals, colloidal bismuth subcitrate (CBS, De-Nol … patients after administration with colloidal bismuth subcitrate. … Upon addition of dilute HCl to colloidal bismuth subcitrate, a …
Number of citations: 98 pubs.acs.org
NNS Kung, JJY Sung, NWF Yuen, TH Li, PW Ng… - The American journal of …, 1999 - Elsevier
… and metronidazole in the two treatment arms, we aimed to compare the anti-Helicobacter efficacy of a ranitidine bismuth citrate versus the conventional colloidal bismuth subcitrate-…
Number of citations: 34 www.sciencedirect.com
SJ Konturek, T Radecki, I Piastucki… - Scandinavian Journal …, 1986 - Taylor & Francis
… This study was designed to compare the gastroprotective effects of colloidal bismuth subcitrate (CBS) with those of sucralfate and methylated analog of prostaglandin E2 (PGE2) against …
Number of citations: 57 www.tandfonline.com
AJ Wagstaff, P Benfield, JP Monk - Drugs, 1988 - Springer
Synopsis Colloidal bismuth subcitrate (CBS) possesses at least equal efficacy with histamine H 2 -receptor antagonist drugs in the treatment of peptic ulcer disease. However, CBS has …
Number of citations: 156 link.springer.com
M Hudson, NA Mowat - BMJ: British Medical Journal, 1989 - ncbi.nlm.nih.gov
… Although colloidal bismuth subcitrate is much less easily absorbed, small quantities of it do … , and bismuth concentrations during 96 days after overdose with colloidal bismuth subcitrate …
Number of citations: 57 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.